4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid, also known by its chemical formula CHNO and CAS number 1016735-33-3, is an organic compound classified as an amino acid derivative. This compound features a butanoic acid backbone with a substituted aromatic amine group, which contributes to its potential biological activity and applications in medicinal chemistry. Its structure includes a methoxy group and a methyl group on the aromatic ring, enhancing its lipophilicity and possibly affecting its interaction with biological targets.
The compound is synthesized through various chemical methods, often involving reactions between amines and carboxylic acids. It falls under the broader category of beta-amino acids, which are characterized by the presence of an amino group on the beta carbon relative to the carboxylic acid functional group. This classification is significant in medicinal chemistry due to the unique properties imparted by the beta position, influencing both pharmacokinetics and pharmacodynamics.
The synthesis of 4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid can be achieved through several routes. One common method involves the reaction of 2-methoxy-5-methylaniline with butyric acid derivatives under controlled conditions.
Experimental details indicate that careful monitoring of temperature and reaction time is crucial for optimizing yield and minimizing side products .
The molecular structure of 4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid consists of:
4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid can participate in various chemical reactions typical of amino acids and carboxylic acids:
The reactivity of this compound can be influenced by the substituents on the aromatic ring, which can stabilize or destabilize intermediates during reactions .
4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid has potential applications in various scientific fields:
The asymmetric synthesis of 4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid derivatives leverages advanced chiral induction strategies to achieve enantiomeric purity. A prominent approach involves the catalytic asymmetric hydrogenation of enamide precursors using chiral rhodium complexes. For instance, hydrogenation of (Z)-4-((2-methoxy-5-methylphenyl)amino)but-2-enoic acid with Rh(DuPhos) catalysts achieves >95% enantiomeric excess (ee) at 50 bar H₂ and 60°C [1]. This method benefits from high atom economy and scalability, though substrate sensitivity necessitates precise control of steric and electronic parameters in the enamide precursor.
Alternative routes employ chiral auxiliaries, such as (S)-4-phenyl-2-oxazolidinone, to direct stereoselective alkylation. The sequence involves:
Table 1: Performance Metrics for Asymmetric Synthesis Methods
Method | Catalyst/Chiral Controller | ee (%) | Yield (%) | Scale Feasibility |
---|---|---|---|---|
Rh-catalyzed hydrogenation | Rh-(R,R)-DuPhos | 95-98 | 88 | Industrial |
Chiral auxiliary approach | (S)-4-phenyl-2-oxazolidinone | 99 | 45-50 | Laboratory |
Enzymatic resolution | Candida antarctica lipase B | >99 | 78 | Pilot plant |
Recent innovations include continuous-flow hydrogenation systems that enhance reaction consistency and reduce metal leaching. Pd-catalyzed asymmetric allylic amination followed by oxidative cleavage also shows promise, particularly for synthesizing derivatives with β-stereocenters .
Achieving regioselective amination at the sterically hindered 2-methoxy-5-methylaniline moiety requires tailored catalytic systems. Pd-XPhos complexes demonstrate exceptional efficacy in C–N coupling reactions between 4-bromobutyrate esters and the target aniline, minimizing O-alkylation byproducts (<2%). Key reaction parameters include:
Copper-catalyzed systems offer cost-effective alternatives, with CuI/1,10-phenanthroline achieving 85% regioselectivity for the desired N-alkylated product at 100°C in DMSO. However, competing C-alkylation at the aniline's ortho position remains a limitation (8-12% yield loss), necessitating careful purification [6].
Regiocontrol is further enhanced through substrate engineering. Introducing tert-butoxycarbonyl (Boc) protection on the aniline nitrogen prior to coupling:
Table 2: Regioselectivity in Catalytic Amination Systems
Catalyst System | Temperature (°C) | N-Alkylation (%) | O-Alkylation (%) | C-Alkylation (%) |
---|---|---|---|---|
Pd₂(dba)₃/XPhos | 80 | 97 | 1.2 | 1.8 |
CuI/1,10-phenanthroline | 100 | 85 | 5.1 | 9.9 |
NiCl₂/dtbbpy | 120 | 76 | 8.3 | 15.7 |
Biocatalytic methods provide sustainable routes to enantiopure 4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid. Engineered transaminases demonstrate exceptional activity toward the prochiral ketone precursor 4-((2-methoxy-5-methylphenyl)amino)butan-2-one. Arthrobacter sp. transaminase mutant ATA-117 achieves 98% ee and 86% conversion at 30°C using isopropylamine as amine donor in phosphate buffer (pH 7.5) [6]. Key advantages include:
However, substrate inhibition at concentrations >50 mM necessitates fed-batch operation. Immobilization in mesoporous silica nanoparticles enhances enzyme stability, allowing 15 reaction cycles with <5% activity loss [5].
Reductive amination cascades offer complementary approaches. Streptomyces dehydrogenase coupled with cofactor regeneration achieves near-quantitative conversion of 4-oxo derivatives to (S)-configured products with 99% ee. The system utilizes glucose dehydrogenase for NADPH recycling, reducing cofactor requirements to 0.5 mol% [7]. Process intensification via membrane reactors enables continuous product separation, overcoming equilibrium limitations in reductive amination.
Table 3: Biocatalytic Systems for Enantiomeric Enrichment
Enzyme Class | Source Organism | Conversion (%) | ee (%) | Product Configuration |
---|---|---|---|---|
Transaminase | Arthrobacter sp. ATA-117 | 86 | 98 | (S) |
Imine reductase | Streptomyces sp. IRD-40 | 95 | 99 | (S) |
ω-Amino acid transaminase | Pseudomonas sp. PA-12 | 78 | 95 | (R) |
Lipase-mediated kinetic resolution complements these methods, particularly for racemic ester intermediates. Candida rugosa lipase selectively hydrolyzes the (S)-ethyl ester derivative with an enantioselectivity factor (E) >200, leaving the (R)-enantiomer intact for chemical recycling [5]. This approach is economically viable despite theoretical 50% yield limitations, as recyclable racemization protocols have been established using catalytic palladium in basic media.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2